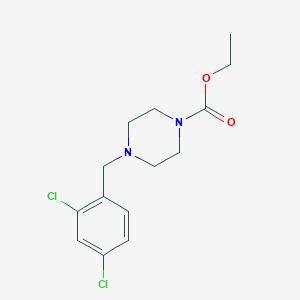
ethyl 4-(2,4-dichlorobenzyl)-1-piperazinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(2,4-dichlorobenzyl)-1-piperazinecarboxylate, also known as EDP-239, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EDP-239 belongs to the class of piperazinecarboxylate compounds, which are known for their various biological activities.
Mecanismo De Acción
The mechanism of action of ethyl 4-(2,4-dichlorobenzyl)-1-piperazinecarboxylate is not fully understood, but it is believed to act on several different neurotransmitter systems in the brain. This compound has been shown to enhance the activity of the cholinergic system, which is important for cognitive function. It also modulates the activity of the serotonin and dopamine systems, which are involved in mood regulation.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In animal studies, this compound has been shown to increase levels of acetylcholine in the brain, which is important for cognitive function. It also increases levels of brain-derived neurotrophic factor (BDNF), which is involved in neuroplasticity. Additionally, this compound has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of ethyl 4-(2,4-dichlorobenzyl)-1-piperazinecarboxylate is that it has a relatively low toxicity profile, making it a safe compound to use in lab experiments. Additionally, it has good solubility in water, which makes it easy to administer to animals. However, one limitation of this compound is that it is not very stable in solution, which can make it difficult to work with in some experiments.
Direcciones Futuras
There are several future directions for research on ethyl 4-(2,4-dichlorobenzyl)-1-piperazinecarboxylate. One area of interest is in the development of more potent and selective analogs of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Finally, this compound could be investigated for its potential use in the treatment of other neurological disorders, such as Parkinson's disease and multiple sclerosis.
Conclusion
In conclusion, this compound is a promising compound with potential therapeutic applications in the treatment of neurological disorders. Its neuroprotective effects, ability to improve cognitive function, and anti-inflammatory properties make it an attractive candidate for further research. While there are still many unanswered questions about the mechanism of action and potential therapeutic applications of this compound, it is clear that this compound has significant potential for future research.
Métodos De Síntesis
The synthesis of ethyl 4-(2,4-dichlorobenzyl)-1-piperazinecarboxylate involves a multi-step process that starts with the reaction of 2,4-dichlorobenzyl chloride with piperazine in the presence of a base. The resulting intermediate is then reacted with ethyl chloroformate to form this compound. The yield of the final product is typically around 70-80%, and the purity can be enhanced through recrystallization.
Aplicaciones Científicas De Investigación
Ethyl 4-(2,4-dichlorobenzyl)-1-piperazinecarboxylate has been the subject of several scientific studies due to its potential therapeutic applications. One of the most promising areas of research is in the treatment of neurological disorders such as Alzheimer's disease. This compound has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. Additionally, this compound has been investigated for its potential use in the treatment of depression and anxiety disorders.
Propiedades
IUPAC Name |
ethyl 4-[(2,4-dichlorophenyl)methyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18Cl2N2O2/c1-2-20-14(19)18-7-5-17(6-8-18)10-11-3-4-12(15)9-13(11)16/h3-4,9H,2,5-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOXNMJQKRRNVIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[1-(4-nitrophenyl)ethylidene]-1-naphthohydrazide](/img/structure/B5805079.png)
![methyl [2-(ethylthio)-1H-benzimidazol-1-yl]acetate](/img/structure/B5805081.png)



![N-[(benzylamino)carbonyl]-2-fluorobenzamide](/img/structure/B5805114.png)
![1-(3,3-dimethyl-2-oxobutoxy)-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5805119.png)
![4-tert-butyl-N-[2-(butyrylamino)phenyl]benzamide](/img/structure/B5805130.png)


![1-[2-(5-bromo-2-methoxyphenyl)-1-hydroxy-4-methyl-1H-imidazol-5-yl]ethanone](/img/structure/B5805152.png)
![3-{[4-(4-isopropylphenyl)-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B5805158.png)
![2-[3-(acetylamino)phenoxy]-N-(4-ethoxyphenyl)acetamide](/img/structure/B5805163.png)
